2,3-Dichloro-4-methylbenzoic acid
Overview
Description
2,3-Dichloro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
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Biological Activity
2,3-Dichloro-4-methylbenzoic acid (DCMBA) is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of DCMBA's biological activity, including its pharmacological effects, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
DCMBA is characterized by the presence of two chlorine atoms and a methyl group on the benzoic acid structure. Its chemical formula is , and it is classified under chlorinated benzoic acids, which are known for their diverse biological activities.
1. Antimicrobial Properties
Research indicates that DCMBA exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for DCMBA were found to be comparable to those of standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
DCMBA | MRSA | 15.625 |
DCMBA | E. coli | 31.25 |
2. Antioxidant Activity
DCMBA has demonstrated antioxidant properties in various assays. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders .
3. Cytotoxic Effects
The cytotoxicity of DCMBA has been evaluated in different cell lines, revealing a dose-dependent response. At higher concentrations, DCMBA induced apoptosis in cancer cell lines, suggesting its potential use as an anticancer agent. However, care must be taken due to its toxicity at elevated doses .
Toxicological Profile
While DCMBA exhibits promising biological activities, its toxicity profile raises concerns regarding safety. Toxicological studies indicate that it can cause skin irritation and has harmful effects if ingested. The oral LD50 value for related compounds suggests moderate toxicity levels, necessitating careful handling and usage in therapeutic contexts .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of DCMBA against MRSA, results showed that at a concentration of 15.625 μg/mL, DCMBA effectively inhibited bacterial growth by over 90%. This highlights its potential as an alternative treatment option for antibiotic-resistant infections.
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of DCMBA on human breast cancer cells demonstrated significant apoptotic activity at concentrations above 50 μM. The study concluded that DCMBA could be further explored as a lead compound in cancer therapy development .
Properties
IUPAC Name |
2,3-dichloro-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUDJTSPOLSTQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.